(Rac)-Tivantinib

Kinase Inhibitor Mechanism of Action Binding Mode

(Rac)-Tivantinib (ARQ is an orally bioavailable, small-molecule inhibitor of the receptor tyrosine kinase c-MET, distinguished by its non-ATP-competitive binding mechanism. Preclinical studies reveal a unique dual mechanism of action: direct c-MET kinase inhibition (Ki ~355 nM) combined with the ability to bind tubulin at the colchicine-binding site, disrupting microtubule polymerization and inducing cell cycle arrest.

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
Cat. No. B567748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Tivantinib
Molecular FormulaC23H19N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)
InChIKeyUCEQXRCJXIVODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Rac)-Tivantinib for Research: Non-ATP-Competitive c-Met Inhibitor with a Distinct Dual Mechanism


(Rac)-Tivantinib (ARQ 197) is an orally bioavailable, small-molecule inhibitor of the receptor tyrosine kinase c-MET, distinguished by its non-ATP-competitive binding mechanism [1]. Preclinical studies reveal a unique dual mechanism of action: direct c-MET kinase inhibition (Ki ~355 nM) combined with the ability to bind tubulin at the colchicine-binding site, disrupting microtubule polymerization and inducing cell cycle arrest [2]. This profile differentiates it from ATP-competitive c-MET inhibitors. Tivantinib has advanced to Phase III clinical evaluation in multiple oncology indications, providing a rich dataset for experimental validation [3].

Procurement Considerations: Why (Rac)-Tivantinib is Not Interchangeable with Other c-Met Inhibitors


Substituting (Rac)-Tivantinib with a generic ATP-competitive c-Met inhibitor (e.g., Crizotinib, PHA-665752) in research or development workflows is not scientifically justified. Tivantinib's non-ATP-competitive binding mode leads to a fundamentally different biological profile, as demonstrated by its inability to selectively target c-MET-addicted cancer cells [1]. This is evidenced by its equipotent cytotoxicity against both c-MET-addicted and non-addicted cells, a property not shared by ATP-competitive analogs [1]. Furthermore, Tivantinib's distinct polypharmacology, which includes tubulin polymerization inhibition, results in a unique G2-M cell cycle arrest phenotype, contrasting with the G0-G1 arrest induced by ATP-competitive inhibitors [1]. Therefore, experimental outcomes are mechanism-specific and cannot be replicated by substituting with alternative c-Met inhibitors.

Quantitative Evidence: Differentiating (Rac)-Tivantinib from Key Comparators


Mechanism of Action: Non-ATP-Competitive vs. ATP-Competitive c-Met Inhibition

Unlike most c-Met inhibitors, (Rac)-Tivantinib binds to the inactive, dephosphorylated conformation of the MET kinase in a manner that is not competitive with ATP [1]. This contrasts with ATP-competitive inhibitors like Crizotinib and PHA-665752 [2].

Kinase Inhibitor Mechanism of Action Binding Mode

Cellular Phenotype: G2-M vs. G0-G1 Cell Cycle Arrest

The cellular response to (Rac)-Tivantinib differs markedly from that of ATP-competitive c-Met inhibitors. In EBC1 lung cancer cells, tivantinib induced a G2-M cell cycle arrest, similar to the tubulin inhibitor vincristine [1]. In contrast, the ATP-competitive c-Met inhibitors PHA-665752 and Crizotinib induced a G0-G1 arrest [1].

Cell Cycle Analysis Cytotoxicity Phenotypic Screening

Antiproliferative Activity in c-MET-Addicted vs. Non-Addicted Cell Models

In a direct comparison of growth inhibition, ATP-competitive c-Met inhibitors Crizotinib and PHA-665752 selectively suppressed the growth of c-MET-addicted cancer cells but not non-addicted cells [1]. In contrast, (Rac)-Tivantinib inhibited cell viability with similar potency in both c-MET-addicted and non-addicted cells [1].

Cancer Cell Biology Oncogene Addiction Selectivity

Clinical Efficacy in EGFR-Mutant NSCLC: Combination with Erlotinib

In the Phase III MARQUEE trial for NSCLC, an exploratory analysis of the EGFR-mutant subgroup showed a significant improvement in median progression-free survival (PFS) for patients treated with Tivantinib plus Erlotinib compared to placebo plus Erlotinib [1]. This is in contrast to the overall trial population, which did not meet its primary survival endpoint, indicating the need for biomarker-driven patient selection.

Non-Small Cell Lung Cancer EGFR Mutation Clinical Trial

Polypharmacology: Direct Tubulin Binding and Microtubule Disruption

(Rac)-Tivantinib has a confirmed secondary target, directly binding to the colchicine-binding site of tubulin [1]. In a direct comparative in vitro assay, tivantinib inhibited tubulin polymerization with an IC50 of 2.4 μM [2].

Tubulin Polymerization Polypharmacology Microtubule Dynamics

Activity Against Drug-Resistant Cell Lines: Overcoming ABC Transporter Resistance

(Rac)-Tivantinib demonstrates the ability to overcome multidrug resistance mediated by ATP-binding cassette (ABC) transporters, a common mechanism of resistance to many chemotherapeutics [1]. In an in vivo xenograft model of ABCB1-overexpressing multidrug-resistant KB/VIN cells, tivantinib (200 mg/kg, p.o.) significantly suppressed tumor growth, whereas the control drug vincristine (0.2 mg/kg, i.p.) had no effect [1].

Drug Resistance Chemosensitization ABC Transporters

Primary Research Applications for (Rac)-Tivantinib Based on Differential Evidence


Investigating Non-ATP-Competitive Kinase Inhibition and Overcoming ATP-Site Mutations

Use (Rac)-Tivantinib as a tool compound to study the biological effects of c-MET inhibition via a non-ATP-competitive mechanism [1]. This application is uniquely suited for tivantinib, as it allows researchers to explore kinase inhibition in contexts where ATP-competitive inhibitors may fail due to acquired resistance mutations in the ATP-binding pocket.

Dissecting Polypharmacology: Models of Combined Kinase and Tubulin Inhibition

Employ (Rac)-Tivantinib in studies aimed at understanding the interplay between kinase signaling and microtubule dynamics [1]. Its confirmed dual-target activity—inhibiting both c-MET and tubulin polymerization—makes it an ideal probe for investigating the therapeutic potential of this specific polypharmacology, which is distinct from pure c-MET or pure tubulin inhibitors.

Preclinical Research in EGFR-Mutant NSCLC and Drug Resistance

Leverage (Rac)-Tivantinib in combination studies with EGFR inhibitors, such as Erlotinib, in preclinical models of EGFR-mutant non-small cell lung cancer [1]. The compelling clinical data from the MARQUEE trial's EGFR-mutant subgroup provides a strong rationale for using this compound to explore synergistic mechanisms and overcome resistance in this specific genetic context.

Evaluating Activity in Multidrug-Resistant Cancer Models

Utilize (Rac)-Tivantinib as a positive control or test compound in assays designed to discover agents that evade ABC transporter-mediated drug resistance [1]. Its proven in vivo efficacy against a multidrug-resistant xenograft model validates its utility in this niche, offering a reference point for novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Tivantinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.